(S)-3-(Bromomethyl)tetrahydrofuran
Description
Contextual Significance of Enantiomerically Pure Cyclic Ethers in Contemporary Organic Synthesis
Enantiomerically pure cyclic ethers, such as derivatives of tetrahydrofuran (B95107), are prevalent structural motifs in a wide array of natural products and pharmaceutical agents. nih.gov The tetrahydrofuran ring, a five-membered cyclic ether, provides a stable and relatively unreactive scaffold. libretexts.org The ability to synthesize these cyclic ethers in an enantiomerically pure form is a crucial aspect of modern organic synthesis, as the biological activity of the final product often depends on the specific stereoisomer. nih.govnih.gov The development of catalytic asymmetric methods has been instrumental in accessing these valuable chiral intermediates. nih.gov
Importance of the Bromomethyl Moiety as a Synthetic Handle in Chiral Scaffolds
The bromomethyl group (-CH2Br) attached to the chiral tetrahydrofuran scaffold serves as a highly versatile "synthetic handle." This reactive functional group readily participates in a variety of nucleophilic substitution reactions. smolecule.com This allows chemists to introduce a wide range of other functional groups, such as amines, azides, thiols, and carbon nucleophiles, by displacing the bromide ion. smolecule.comnih.gov This versatility makes (S)-3-(Bromomethyl)tetrahydrofuran a powerful tool for elaborating the chiral core into more complex molecular architectures. The C-Br bond's reactivity is central to its utility in constructing new carbon-carbon and carbon-heteroatom bonds.
Scope and Objectives for Comprehensive Research on this compound
Comprehensive research on this compound aims to fully exploit its potential as a chiral building block. Key objectives include the development of efficient and stereoselective synthetic routes to the compound itself. Furthermore, research focuses on exploring the full range of its reactivity, particularly in nucleophilic substitution and coupling reactions. nih.gov A thorough understanding of its chemical properties and reactivity profile enables its strategic application in the total synthesis of complex natural products and novel pharmaceutical candidates.
Properties
IUPAC Name |
(3S)-3-(bromomethyl)oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQYVOIYCYAVSW-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616806-50-8 | |
| Record name | (3S)-3-(bromomethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Strategies for S 3 Bromomethyl Tetrahydrofuran and Its Enantiomeric Purity Control
Enantioselective Synthesis via Asymmetric Catalysis
Asymmetric catalysis offers a powerful approach for the enantioselective synthesis of chiral molecules like (S)-3-(Bromomethyl)tetrahydrofuran. This section delves into specific catalytic systems that have been successfully employed.
Chiral-Ruthenium-Catalyzed Transfer Hydrogenation and Bromoetherification Routes
Ruthenium-based catalysts are well-known for their efficacy in transfer hydrogenation reactions. nih.gov While direct asymmetric transfer hydrogenation to form the chiral tetrahydrofuran (B95107) ring followed by bromination is a plausible strategy, the literature more commonly describes tandem processes. For instance, a combination of Sonogashira cross-coupling and ruthenium-catalyzed transfer hydrogenation can produce various substituted alkanes and alkenes. nih.gov This approach could be adapted for the synthesis of a suitable precursor to this compound. The key would be the asymmetric reduction of a carbonyl group within a molecule poised for subsequent bromoetherification. The choice of a chiral ruthenium catalyst, often in conjunction with a chiral ligand, is crucial for inducing high enantioselectivity in the initial reduction step.
Nickel-Catalyzed Stereoselective Asymmetric Intramolecular Reductive Cyclization Approaches to Chiral Tetrahydrofurans
Nickel-catalyzed reactions have emerged as a robust method for constructing chiral heterocycles. nih.gov Specifically, the intramolecular reductive cyclization of unsaturated precursors, such as those containing an alkene and an aldehyde or ketone, can yield chiral tetrahydrofurans. globethesis.comresearchgate.net This process often involves the use of a chiral phosphine (B1218219) ligand in conjunction with a nickel catalyst. globethesis.comnih.gov The ligand plays a critical role in controlling the stereochemical outcome of the cyclization.
Recent advancements have demonstrated the use of Ni/(S,S)-DI-BIDIME catalyzed intramolecular reductive cyclization of O-alkynone compounds to synthesize a variety of tetrahydrofuran derivatives containing chiral tertiary allyl alcohols with high enantioselectivity (up to >99:1 er). globethesis.com The mechanism is believed to involve a dimeric Ni(II) ring in the transition state, where the chiral ligand provides significant steric and electronic influence to dictate the enantioselectivity. globethesis.com This methodology provides a pathway to chiral tetrahydrofuran scaffolds that can be further functionalized to this compound.
Use of Chiral Ligands in Stereoselective Cyclization Methodologies
The selection of an appropriate chiral ligand is paramount in achieving high stereoselectivity in metal-catalyzed cyclization reactions. Various chiral ligands have been developed and successfully applied in the synthesis of chiral tetrahydrofurans. These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the substrate and the subsequent bond-forming events.
For instance, in nickel-catalyzed reductive cyclization/cross-coupling reactions, the choice of ligand can influence both the enantioselectivity and the mode of cyclization. nih.gov Similarly, chiral phosphine ligands are instrumental in palladium-catalyzed reactions for the construction of highly substituted 3-vinyltetrahydrofuran (B13561372) derivatives. nih.gov The development of confined chiral imidodiphosphoric acids (IDPs) has enabled the first catalytic asymmetric vinylogous Prins cyclization, affording 2,3-disubstituted tetrahydrofurans with excellent diastereoselectivity and enantioselectivity. acs.org These examples underscore the central role of chiral ligands in modern asymmetric synthesis of complex cyclic ethers.
Stereoselective Transformations from Chiral Pool Precursors
Utilizing readily available chiral molecules, known as the chiral pool, is a cost-effective and efficient strategy for the synthesis of enantiomerically pure compounds. This section highlights the use of D-/L-pantolactones and (S)-3-hydroxytetrahydrofuran as starting materials.
Derivatization from D-/L-Pantolactones to Chiral Tetrahydrofuran Building Blocks
Pantolactones, available in both D- and L-forms, are versatile chiral starting materials. A chiral pool approach has been developed to synthesize chiral 4,4-dimethyl tetrahydrofuran derivatives from these commercially available pantolactones. researchgate.net This strategy provides access to various functionalized tetrahydrofuran building blocks that can be further elaborated. While this specific example leads to 4,4-dimethyl substituted tetrahydrofurans, the underlying principles of transforming a lactone into a cyclic ether can be applied to the synthesis of other chiral tetrahydrofuran derivatives.
Synthesis from (S)-3-Hydroxytetrahydrofuran or Related Chiral Alcohols
(S)-3-Hydroxytetrahydrofuran is a direct and valuable precursor to this compound. The synthesis of enantiomerically pure (S)-3-hydroxytetrahydrofuran can be achieved from chiral starting materials such as L-malic acid. google.comgoogle.com The process typically involves esterification of L-malic acid, followed by reduction to (S)-1,2,4-butanetriol, and subsequent acid-catalyzed cyclization to yield (S)-3-hydroxytetrahydrofuran. google.comwikipedia.org
Once (S)-3-hydroxytetrahydrofuran is obtained, it can be converted to this compound through a straightforward substitution reaction. This involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by displacement with a bromide source. Alternatively, direct bromination using reagents like phosphorus tribromide or thionyl bromide can be employed. The enantiomeric purity of the final product is dependent on the stereochemical integrity of the starting (S)-3-hydroxytetrahydrofuran.
Green Chemistry Principles and Sustainable Synthetic Routes
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for this compound. These approaches aim to minimize environmental impact by considering factors such as solvent choice, atom economy, and waste generation.
Exploration of Environmentally Benign Solvents and Reagents
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often replaced with greener alternatives. For the synthesis of tetrahydrofuran derivatives, several environmentally benign solvents have been explored.
Ionic liquids (ILs) have emerged as promising green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. organic-chemistry.orgorgsyn.org Their use can simplify product isolation and enable solvent recycling, thereby reducing waste.
Supercritical fluids , such as supercritical carbon dioxide (scCO₂), offer another green alternative. nih.gov scCO₂ is non-toxic, non-flammable, and inexpensive. Its solvent properties can be tuned by adjusting temperature and pressure, allowing for controlled reactions and easy separation of products.
Bio-based solvents , derived from renewable resources, are also gaining traction. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, is considered a greener alternative to traditional tetrahydrofuran (THF) and other ethereal solvents. rsc.org
The use of safer and more environmentally friendly reagents is also a key aspect of green synthesis. For example, in the bromination step, replacing harsh brominating agents with more benign alternatives or developing catalytic bromination methods can significantly improve the greenness of the process.
Atom Economy and Waste Minimization in Halogenation and Cyclization
The principles of atom economy and waste minimization are central to green chemistry. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.
In the synthesis of this compound, each step can be evaluated for its atom economy. For instance, addition and cyclization reactions generally have high atom economies, while substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.
Process Mass Intensity (PMI) is another important metric for evaluating the greenness of a process. PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. researchgate.netacsgcipr.orgacsgcipr.orgchemistryforsustainability.orgwalisongo.ac.id A lower PMI indicates a more efficient and less wasteful process. Analyzing the PMI of different synthetic routes to this compound can help identify the most sustainable option. For example, a route that minimizes the use of solvents in reaction and purification steps will have a significantly lower PMI.
The E-Factor (Environmental Factor) is another metric that quantifies the amount of waste produced per unit of product. Minimizing the E-Factor is a key goal in green chemistry.
Strategies to improve atom economy and minimize waste in the synthesis of this compound include:
Catalytic approaches: Using catalysts for halogenation and cyclization reactions can reduce the need for stoichiometric reagents, thereby increasing atom economy and reducing waste.
Telescoping reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage and waste generation.
By integrating these advanced synthetic strategies and green chemistry principles, the production of this compound can be achieved in a manner that is both efficient in terms of stereochemical control and environmentally responsible.
Iii. Mechanistic Investigations and Reactivity Profiles of S 3 Bromomethyl Tetrahydrofuran
Elimination Reactions and Formation of Unsaturated Derivatives
In the presence of a strong, sterically hindered base, (S)-3-(Bromomethyl)tetrahydrofuran can undergo elimination reactions (E2) to form unsaturated products. The base abstracts a proton from a carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion.
The regioselectivity of the elimination reaction is determined by which proton is abstracted. Abstraction of a proton from the tetrahydrofuran (B95107) ring would lead to an exocyclic double bond, forming 3-methylenetetrahydrofuran. Alternatively, though less likely due to ring strain, elimination involving a proton from within the ring could be envisioned. The stereoselectivity (Zaitsev vs. Hofmann product) is also a key consideration, although in this specific case, the formation of the exocyclic alkene is the most probable outcome.
The choice of base is critical in promoting elimination over substitution. Strong, bulky bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often used to favor the E2 pathway. The reaction conditions, including temperature and solvent, also play a significant role in the outcome. Higher temperatures generally favor elimination over substitution.
| Base | Potential Outcome | Rationale |
| Potassium tert-butoxide (t-BuOK) | Elimination (E2) favored | Strong, sterically hindered base. |
| Sodium ethoxide (NaOEt) | Mixture of SN2 and E2 | Strong, but less hindered base. |
| Sodium hydroxide (B78521) (NaOH) | Primarily SN2 | Strong nucleophile, but also a strong base. |
Organometallic Cross-Coupling Reactions
This compound can also serve as an electrophilic partner in organometallic cross-coupling reactions. These powerful carbon-carbon bond-forming reactions typically employ a transition metal catalyst, most commonly palladium.
In a typical cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling, an organometallic reagent (containing elements like boron, tin, or zinc, respectively) transfers its organic group to the palladium catalyst. The catalyst then facilitates the coupling of this organic group with the electrophilic carbon of this compound.
For example, in a Suzuki coupling, an organoboron compound, in the presence of a palladium catalyst and a base, would react with this compound to form a new carbon-carbon bond. These reactions are highly valued for their functional group tolerance and their ability to create complex molecules from simpler precursors. The stereochemistry at the chiral center is generally retained in these reactions as the bond to the chiral carbon is not directly involved in the key bond-forming step.
| Coupling Reaction | Organometallic Reagent | Catalyst System |
| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Palladium catalyst + Base |
| Stille Coupling | Organotin (e.g., R-SnBu₃) | Palladium catalyst |
| Negishi Coupling | Organozinc (e.g., R-ZnCl) | Palladium or Nickel catalyst |
Palladium/Nickel-Catalyzed Cross-Couplings (e.g., Suzuki, Stille, Negishi) Involving C(sp3)-Br Bond
The carbon-bromine bond in this compound is a C(sp³)-Br bond, which presents unique challenges and opportunities in cross-coupling reactions compared to the more commonly coupled C(sp²)-Br bonds. Nevertheless, significant progress has been made in utilizing palladium and nickel catalysts to forge new carbon-carbon bonds from such alkyl halides. princeton.edu These reactions are indispensable tools in modern organic synthesis for constructing complex molecular architectures. wikipedia.orgwikipedia.org
Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organic halide, is a powerful method for forming C-C bonds. wikipedia.orgorganic-chemistry.org While traditionally used for aryl and vinyl halides, advancements have extended its scope to include alkyl bromides. wikipedia.org The reaction requires a palladium catalyst and a base to activate the boronic acid for transmetalation. organic-chemistry.orgyoutube.com The choice of solvent, base, and ligand is crucial for reaction efficiency, with systems often being run in organic, aqueous, or biphasic conditions. wikipedia.orgharvard.edu
Stille Coupling: The Stille reaction offers a versatile method for C-C bond formation by coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage is its tolerance for a wide variety of functional groups. wiley-vch.de However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.org Ligand choice is critical, as electron-rich, sterically hindered ligands can accelerate the coupling process. harvard.edu
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts generally offer higher yields and functional group tolerance, though nickel catalysts are also effective. wikipedia.org The organozinc reagents are often sensitive to air and water, which can limit industrial applications. wikipedia.org Lithium salts like LiCl or LiBr can be beneficial, as they are thought to break up zincate aggregates and facilitate the key transmetalation step. illinois.edu
| Coupling Reaction | Nucleophile | Typical Catalyst | Key Features & Considerations |
|---|---|---|---|
| Suzuki | Organoboron (e.g., Boronic Acid) | Palladium(0) complexes | Requires a base for activation; can be run in aqueous conditions; low toxicity of boron reagents. wikipedia.orgorganic-chemistry.orgyoutube.com |
| Stille | Organostannane | Palladium(0) complexes | Tolerant of many functional groups; toxicity of tin compounds is a major drawback. organic-chemistry.orgwikipedia.org |
| Negishi | Organozinc | Palladium(0) or Nickel(0)/(II) complexes | Highly versatile for C(sp³), C(sp²), and C(sp) coupling; reagents are often air/water sensitive. wikipedia.orgorganic-chemistry.org |
Mechanistic Pathways of Metal-Mediated Bond Cleavage and Formation
The catalytic cycle of palladium- or nickel-mediated cross-coupling reactions is a well-studied process that generally involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.comwikipedia.orgwiley-vch.de
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide, such as this compound, to a low-valent metal center, typically a Pd(0) or Ni(0) complex. youtube.comwiley-vch.de For C(sp³)-X electrophiles, this process often occurs via an Sₙ2-type mechanism. wiley-vch.de The metal center inserts itself into the carbon-bromine bond, breaking it and forming two new bonds with the metal. This increases the oxidation state of the metal by two (e.g., Pd(0) to Pd(II)). youtube.com The coordination of ligands to the metal is crucial, and dissociation of a ligand may be required to generate a coordinatively unsaturated species that can undergo oxidative addition. wiley-vch.de
Transmetalation: In this step, the organic group from the organometallic nucleophile (e.g., organoboron, organotin, or organozinc) is transferred to the palladium(II) or nickel(II) complex, displacing the halide. youtube.compearson.com This is a key bond-forming step where the two organic partners are brought together on the same metal center. nih.gov For Suzuki couplings, the organoboron reagent must be activated by a base to facilitate this transfer. organic-chemistry.org In Negishi couplings, the transfer of the organic group from the zinc reagent to the palladium center is a critical phase. pearson.com
Reductive Elimination: This is the final step of the catalytic cycle. The two organic groups coupled on the metal center are eliminated to form the new carbon-carbon bond in the final product. youtube.comresearchgate.net Simultaneously, the metal's oxidation state is reduced by two, regenerating the active Pd(0) or Ni(0) catalyst, which can then enter another catalytic cycle. youtube.com
This catalytic cycle allows for the formation of a wide array of products from substrates like this compound, enabling the introduction of the tetrahydrofurfuryl moiety into various molecular scaffolds. nih.gov
Use of Organolithium and Grignard Reagents in Tetrahydrofuran Functionalization
Organolithium and Grignard (organomagnesium) reagents are powerful nucleophiles and strong bases, making them highly effective for the functionalization of substrates like this compound. libretexts.orgmasterorganicchemistry.com Their utility stems from the highly polarized metal-carbon bond, which renders the carbon atom nucleophilic. libretexts.org These reactions typically involve nucleophilic substitution at the electrophilic carbon of the bromomethyl group.
The formation of these reagents requires anhydrous conditions, as they react readily with protic solvents like water. libretexts.orgmasterorganicchemistry.com Diethyl ether or tetrahydrofuran (THF) are essential solvents for Grignard reagent formation, as the ether molecules coordinate to the magnesium, stabilizing the complex. libretexts.org
In the context of functionalizing this compound, these organometallic reagents (R-Li or R-MgX) would attack the methylene (B1212753) carbon attached to the bromine atom, displacing the bromide and forming a new carbon-carbon bond. This provides a direct route to introduce a wide range of alkyl or aryl substituents at this position. While both are highly reactive, organolithium reagents are generally more reactive and basic than their Grignard counterparts. Recent studies have explored the use of these highly polar organometallic compounds in unconventional media, such as "on water," where they can participate in nucleophilic additions competitively with protonolysis. nih.govresearchgate.net
| Reagent Type | General Formula | Key Characteristics | Solvent Considerations |
|---|---|---|---|
| Organolithium | R-Li | Extremely strong base and potent nucleophile; can be used to perform lithium-halogen exchange. libretexts.orgmasterorganicchemistry.com | Typically prepared in hydrocarbons like pentane (B18724) or hexane; can react with ether solvents. libretexts.org |
| Grignard | R-MgX (X = Cl, Br, I) | Strong base and strong nucleophile; less reactive than organolithiums. libretexts.org | Requires an ether solvent (e.g., diethyl ether, THF) for stabilization. libretexts.org |
Radical Reactions and Intramolecular Cyclization Processes
Generation and Trapping of Radical Intermediates
Beyond ionic pathways, the C(sp³)-Br bond of this compound is susceptible to homolytic cleavage to generate radical intermediates. This can be achieved through various methods, including single-electron transfer (SET) from a metal catalyst or photoredox catalysis. ucla.edu Nickel catalysis, for example, is a powerful platform for reactions involving alkyl radicals. researchgate.netucla.edu
A proposed mechanism in some nickel-catalyzed couplings involves the formation of a radical intermediate. For instance, a Ni(I) species could undergo a SET event with the alkyl bromide to generate a Ni(II) species and an alkyl radical. illinois.edu This carbon-centered radical is a highly reactive intermediate that can be "trapped" by another species in the reaction mixture. In cross-coupling reactions, this trapping can involve combination with an aryl-nickel(II) complex, followed by reductive elimination to form the C-C bond. illinois.eduresearchgate.net This radical pathway opens up alternative reactivity patterns compared to purely ionic two-electron processes.
Oxidative Cleavage of α-Bromomethyl-tetrahydrofuran Bonds
Oxidative cleavage reactions involve the breaking of carbon-carbon bonds and the formation of carbon-oxygen bonds. masterorganicchemistry.com While ozonolysis is a classic method for cleaving C=C double bonds, specific reagents can effect the cleavage of other types of bonds. rsc.org A novel process involving the oxidative cleavage of an α-bromomethyl-tetrahydrofuran bond has been reported, catalyzed by pyridinium (B92312) chlorochromate (PCC). amanote.com This specific reaction leads to the synthesis of a substituted 5-oxotetrahydrofuran-3-yl benzoate, indicating a significant structural rearrangement and bond cleavage. amanote.com Research into the oxidative cleavage of aliphatic C-C bonds is also driven by interest in mimicking the function of certain metalloenzymes. usu.edu The presence of a halogen, like the bromine in this compound, can be a prerequisite for specific oxidative C-C bond cleavage reactivity in certain metal complexes. usu.edu
Iv. S 3 Bromomethyl Tetrahydrofuran As a Chiral Synthon in Complex Molecule Synthesis
Incorporation into Bioactive Natural Product Scaffolds
The inherent chirality of (S)-3-(Bromomethyl)tetrahydrofuran is highly prized for the total synthesis of natural products, where specific stereochemistry is often essential for biological function.
The tetrahydrofuran (B95107) unit within this compound is a fundamental component for assembling polycyclic ether and lactone natural products. These structural motifs are common in a variety of marine and terrestrial natural products known for potent biological activities. The reactive C-Br bond allows for various coupling reactions, facilitating carbon chain extension and the formation of new rings. For instance, nucleophilic displacement of the bromide is a key step in creating crucial carbon-carbon or carbon-oxygen bonds, which precedes cyclization to form larger ring systems. The stereocenter at the C3 position of the THF ring guides the stereochemical outcome, ensuring the synthesis of the correct diastereomer of the complex polycyclic structure. acs.org Recent reviews have highlighted the emergence and synthesis of various 2,3,5-trisubstituted tetrahydrofuran natural products, showcasing the importance of this structural core. rsc.org
This compound is instrumental in building the core structures of many complex natural products. Its ability to introduce a chiral tetrahydrofuran ring with a modifiable side chain offers a significant strategic benefit in multistep synthetic sequences. rsc.org Chemists utilize this synthon to create key intermediates for natural products with diverse biological activities, such as antitumor and antibiotic properties. Synthetic strategies frequently begin with coupling this compound with other chiral fragments, followed by a series of reactions to build molecular complexity and complete the natural product scaffold.
Precursors to Advanced Pharmaceutical Intermediates and Chiral Ligands
This chiral synthon is also a critical starting material for producing advanced pharmaceutical intermediates and chiral ligands used in asymmetric catalysis. rsc.org
A significant application of this compound is in the synthesis of key fragments for active pharmaceutical ingredients (APIs). A notable example is its role in producing the antiepileptic drug Brivaracetam. nih.gov The synthesis of Brivaracetam often involves the ring-opening of a precursor like (R)-4-n-propyl-dihydrofuran-2(3H)-one to create a brominated intermediate, which then undergoes further reactions. google.comgoogle.com One patented method describes the preparation of high-purity Brivaracetam starting from optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one, which is converted through ring-opening, halogenation, and condensation steps. google.com The stereocenter from the tetrahydrofuran-derived precursor is integrated into the final drug structure, underscoring the necessity of using an enantiomerically pure starting material to avoid complex separation steps later in the process. nih.govnih.gov
Table 1: Example of a Key Reaction in Brivaracetam Synthesis
| Reactant 1 | Reactant 2 | Product |
| Intermediate derived from this compound | (2S)-2-aminobutanamide | Brivaracetam |
This table illustrates a generalized key coupling step. Specific intermediates can vary based on the synthetic route.
The chiral structure of this compound is also employed in creating new chiral auxiliaries and ligands for asymmetric catalysis. rsc.orgrsc.org These molecules are vital for controlling the stereochemistry of chemical reactions, leading to enantiomerically enriched products. nih.govresearchgate.net By modifying the bromomethyl group, chemists can attach various coordinating groups to the THF ring, forming bidentate or tridentate ligands. nih.gov These ligands are then complexed with transition metals to generate chiral catalysts. The steric and electronic features of the THF ring help create a specific chiral environment around the metal center, which dictates the stereoselectivity of the catalyzed reaction. rsc.orgrsc.org
Applications in Specialty Chemicals and Materials Science
The distinct characteristics of this compound make it suitable for applications in specialty chemicals and materials science. Its chirality, combined with the reactive bromide and ether functionalities, makes it a compelling monomer for synthesizing novel chiral polymers. These polymers can possess unique chiroptical properties, which are valuable in applications such as chiral chromatography, enantioselective sensors, and advanced optical materials. The inclusion of the tetrahydrofuran unit can also affect the physical properties of the materials, including their solubility, thermal stability, and mechanical strength. eschemy.comlyondellbasell.com
Synthesis of Chiral Polymer Initiators and Monomers
Similarly, the transformation of this compound into a polymerizable chiral monomer is not a reported application in the reviewed literature. The synthesis of chiral monomers is a critical step in the creation of optically active polymers, which often involves attaching a polymerizable group (like a vinyl or acrylic moiety) to a chiral molecule. There is no evidence to suggest that this compound has been functionalized in this manner to create a new class of chiral monomers.
Development of Optically Active Functional Materials
The development of optically active functional materials, which exhibit unique interactions with polarized light, is an active area of research with applications in optics, electronics, and sensing. These materials often derive their properties from the incorporation of chiral units into their structure. While derivatives of tetrahydrofuran are present in some complex functional materials, the specific contribution of this compound as a key building block for creating optically active polymers or materials is not detailed in the available scientific and patent literature.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, offering insights into its stereochemistry.
The ¹H and ¹³C NMR spectra of tetrahydrofuran and its derivatives are complex due to the molecule's flexibility and the potential for non-first-order effects. researchgate.net The analysis of chemical shifts and spin-spin coupling constants provides a wealth of structural information.
In the ¹H NMR spectrum, the protons of the tetrahydrofuran ring and the bromomethyl group exhibit characteristic chemical shifts. The protons on the carbon adjacent to the oxygen atom (C2 and C5) are typically found further downfield compared to the protons on C3 and C4. The introduction of the bromomethyl group at the C3 position induces further shifts and complicates the spectrum. The chemical shifts for the protons of the parent tetrahydrofuran are observed at approximately 3.73 ppm and 1.84 ppm. chemicalbook.com
The ¹³C NMR spectrum provides information about the carbon skeleton. For tetrahydrofuran, the carbons adjacent to the oxygen (C2 and C5) resonate at a different frequency than the other two carbons (C3 and C4). chemicalbook.com The substitution with a bromomethyl group at C3 significantly influences the chemical shifts of the surrounding carbons.
A detailed analysis of the coupling constants (J-values) between adjacent protons can provide valuable information about the dihedral angles and, consequently, the conformation of the tetrahydrofuran ring. researchgate.net In five-membered rings, the vicinal coupling constants (³J) are particularly informative, with ³J(cis) values often being larger than ³J(trans) values. researchgate.net However, due to the complex nature of the spin systems in some cases, direct extraction of these coupling constants from the spectrum can be challenging and may require advanced analytical techniques. researchgate.net
Interactive Data Table: Representative NMR Data for Tetrahydrofuran
| Nucleus | Chemical Shift (ppm) |
| ¹H (C2/C5-H) | ~3.73 |
| ¹H (C3/C4-H) | ~1.84 |
| ¹³C (C2/C5) | ~68 |
| ¹³C (C3/C4) | ~26 |
Note: These are approximate values for the parent tetrahydrofuran molecule and will be different for this compound due to the substituent effect.
Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning NMR signals and elucidating the complex structure and conformation of this compound. wikipedia.orgyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduepfl.ch It is instrumental in tracing the proton-proton connectivity within the tetrahydrofuran ring and the bromomethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgepfl.ch This allows for the unambiguous assignment of which protons are attached to which carbon atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. wikipedia.orgepfl.ch This is particularly useful for identifying the connectivity across quaternary carbons and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity to each other, regardless of whether they are directly bonded. This technique is crucial for determining the stereochemistry and conformation of the molecule by revealing which protons are on the same side of the ring.
By combining the information from these 2D NMR experiments, a comprehensive three-dimensional picture of the this compound molecule can be constructed.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be sensitive to its conformational state. americanpharmaceuticalreview.comnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected absorptions include:
C-H stretching vibrations of the methylene (B1212753) groups in the tetrahydrofuran ring.
C-O-C stretching vibrations of the ether linkage.
C-Br stretching vibration of the bromomethyl group.
The position and shape of these bands can be influenced by the molecule's conformation. americanpharmaceuticalreview.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. nih.gov Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy can provide additional information about the skeletal vibrations of the tetrahydrofuran ring and the C-Br bond. mdpi.com Differences in the Raman spectra can also be used to study different crystalline forms or polymorphs of a compound. americanpharmaceuticalreview.com
Chiral Chromatography for Enantiomeric Purity Determination
The determination of the enantiomeric purity of this compound is crucial, and this is primarily achieved using chiral chromatography techniques. These methods are designed to separate enantiomers, which have identical physical properties in a non-chiral environment.
Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating volatile enantiomers. uni-muenchen.de The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus their separation. For the analysis of this compound, a suitable derivatization step might be necessary to increase its volatility and improve the separation.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and versatile technique for the separation of enantiomers. uni-muenchen.de Similar to chiral GC, it employs a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to their separation. A variety of chiral stationary phases are commercially available, and the choice depends on the specific structure of the analyte. The separated enantiomers can be detected using various detectors, such as a UV detector.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages over traditional HPLC. chromatographyonline.comnih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com
The benefits of SFC for chiral separations include:
Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster analyses compared to HPLC. chromatographyonline.comyoutube.com
Improved Resolution: SFC can sometimes provide better resolution of enantiomers than HPLC. youtube.com
Reduced Solvent Consumption: The use of supercritical CO₂ as the primary mobile phase component significantly reduces the consumption of organic solvents, making it a greener analytical technique. youtube.com
SFC is compatible with the same types of chiral stationary phases used in HPLC and has proven to be a highly effective and efficient method for determining the enantiomeric purity of chiral compounds like this compound. nih.govnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, this method confirms the molecular weight and provides insights into its structure through characteristic fragmentation patterns. The nominal molecular weight of this compound (C₅H₉BrO) is 165 g/mol . sigmaaldrich.com
A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion [M]⁺ and bromine-containing fragments. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.7% and 49.3%, respectively). libretexts.org This results in a pair of peaks, [M]⁺ and [M+2]⁺, with almost equal intensity. libretexts.org
The fragmentation of this compound is expected to proceed through pathways typical for alkyl halides and ethers. libretexts.org Common fragmentation would involve the loss of the bromine atom or cleavage of the tetrahydrofuran ring.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy and precision. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion to several decimal places. This allows for the determination of a unique elemental formula.
For this compound, the expected exact masses for the two isotopic molecular ions are:
C₅H₉⁷⁹BrO: 163.9837 Da nih.govnih.gov
C₅H₉⁸¹BrO: 165.9816 Da
By measuring the m/z value to a high degree of accuracy, HRMS can unequivocally confirm the elemental formula C₅H₉BrO, distinguishing it from other potential formulas with the same nominal mass.
Tandem Mass Spectrometry, also known as MS/MS, provides further structural confirmation by isolating and fragmenting a specific ion (a "precursor ion") and then analyzing the resulting "product ions". nationalmaglab.org This multi-stage process helps to piece together the molecule's structure by establishing relationships between fragments. nationalmaglab.orgunt.edu
In a hypothetical MS/MS experiment for this compound:
The molecular ions, m/z 164 and 166, would be selected as precursor ions in the first stage of the mass spectrometer.
These selected ions are then subjected to collision-induced dissociation (CID), where they collide with an inert gas, causing them to fragment. unt.edu
The resulting product ions are analyzed in the second stage of the mass spectrometer.
A primary fragmentation pathway would be the loss of the bromine radical (•Br), leading to a prominent fragment ion at m/z 85, corresponding to the C₅H₉O⁺ cation. raco.catmiamioh.edu Further fragmentation of this m/z 85 ion could involve the loss of ethene (C₂H₄) or other neutral fragments from the tetrahydrofuran ring, providing conclusive evidence for the core structure. imreblank.ch
| Ion/Fragment | Formula | m/z (Mass/Charge Ratio) | Notes |
|---|---|---|---|
| [M]⁺ (⁷⁹Br) | [C₅H₉⁷⁹BrO]⁺ | 164 | Molecular ion with the ⁷⁹Br isotope. |
| [M+2]⁺ (⁸¹Br) | [C₅H₉⁸¹BrO]⁺ | 166 | Molecular ion with the ⁸¹Br isotope; peak intensity is nearly equal to the M⁺ peak. libretexts.org |
| [M-Br]⁺ | [C₅H₉O]⁺ | 85 | Result of the loss of a bromine radical, a common fragmentation for alkyl bromides. raco.catmiamioh.edu |
| [C₄H₇]⁺ | [C₄H₇]⁺ | 55 | A possible fragment resulting from the cleavage of the tetrahydrofuran ring. |
X-ray Crystallography for Absolute Stereochemistry and Conformation (on crystalline derivatives)
While mass spectrometry can confirm the connectivity of atoms, it cannot determine the absolute stereochemistry of a chiral center. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including the absolute configuration of stereocenters, provided a suitable single crystal can be obtained. researchgate.netnih.gov
This compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction. sigmaaldrich.com Therefore, it is necessary to prepare a solid, crystalline derivative. This is a common strategy in stereochemical analysis where the chiral molecule of interest is reacted with another compound to induce crystallization. researchgate.netnih.gov
The process involves these key steps:
Synthesis of a Crystalline Derivative: The this compound is reacted with a suitable achiral molecule to form a new compound that is solid and can be readily crystallized. For example, it could be reacted with a carboxylic acid or an amine to form a solid ester or a quaternary ammonium (B1175870) salt, respectively.
Single Crystal Growth: A high-quality single crystal of the derivative is grown from a suitable solvent system. This is often the most challenging step.
X-ray Diffraction Analysis: The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected. nih.gov The presence of the "heavy" bromine atom in the molecule is advantageous for determining the absolute configuration through a phenomenon known as anomalous dispersion. researchgate.net This effect allows for the unambiguous assignment of the (S) or (R) configuration at the chiral center. researchgate.netmdpi.com
The analysis not only confirms the absolute stereochemistry at the C3 position but also provides precise information on bond lengths, bond angles, and the preferred conformation (e.g., envelope or twist) of the tetrahydrofuran ring in the solid state.
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Derivative Synthesis | Convert the liquid this compound into a solid, crystalline compound. nih.gov |
| 2 | Crystallization | Grow a single, high-quality crystal of the derivative suitable for diffraction. |
| 3 | Data Collection | Mount the crystal and collect diffraction data using an X-ray diffractometer. nih.gov |
| 4 | Structure Solution and Refinement | Solve the crystal structure to obtain a 3D model of the molecule. |
| 5 | Absolute Structure Determination | Use anomalous scattering data from the bromine atom to determine the absolute configuration (S) at the stereocenter. researchgate.net |
Conclusion
(S)-3-(Bromomethyl)tetrahydrofuran stands as a testament to the power of chiral building blocks in modern organic synthesis. Its unique combination of a stereochemically defined cyclic ether and a reactive bromomethyl group provides chemists with a versatile tool for the construction of complex, enantiomerically pure molecules. The continued development of efficient synthetic routes to this compound and the exploration of its full reactive potential will undoubtedly lead to its application in the creation of novel pharmaceuticals and other valuable chemical entities.
Vi. Theoretical and Computational Chemistry of S 3 Bromomethyl Tetrahydrofuran
Quantum Mechanical Calculations of Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in (S)-3-(bromomethyl)tetrahydrofuran and understanding its inherent electronic characteristics. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its energy and electron distribution.
Conformational Analysis and Energy Minima of the Tetrahydrofuran (B95107) Ring
The tetrahydrofuran (THF) ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering is described by a phenomenon known as pseudorotation, where the ring rapidly interconverts between various envelope (E) and twist (T) conformations. aip.orgnih.gov Computational studies, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have explored the potential energy surface of the THF ring to identify its most stable conformations. nih.govbohrium.comresearchgate.net
For the parent tetrahydrofuran, two conformations are of particular interest: a "twisted" conformer with C2 symmetry and a "bent" or "envelope" conformer with Cs symmetry. aip.org High-level calculations and spectroscopic studies have shown that the twisted (C2) conformer is slightly more stable than the bent (Cs) conformer by a very small energy margin. aip.org
The presence of the bromomethyl substituent at the C3 position significantly influences the conformational preference of the ring. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position in the different ring conformations. Computational studies on substituted five-membered rings have shown that electronegative substituents often prefer pseudo-axial positions, while larger alkyl groups tend to occupy pseudo-equatorial locations to minimize steric hindrance. nih.govresearchgate.netconsensus.app For this compound, quantum mechanical calculations are necessary to determine the precise energy differences between the various conformers arising from the interplay of steric and electronic effects of the bromomethyl group.
Table 1: Key Conformations of the Tetrahydrofuran Ring
| Conformer | Point Group Symmetry | Relative Energy | Description |
|---|---|---|---|
| Twist | C2 | Global Minimum | A twisted conformation identified as the most stable form. aip.org |
| Envelope (Bent) | Cs | Slightly higher than C2 | A bent conformation representing a transition state or a very shallow energy minimum. aip.org |
This table summarizes the fundamental conformations of the parent tetrahydrofuran ring, which serve as the basis for analyzing substituted derivatives like this compound.
Electronic Properties and Reactivity Descriptors
Quantum chemical calculations provide access to a range of electronic properties that help in predicting the reactivity of this compound. researchgate.netutq.edu.iq These properties are derived from the molecule's calculated wavefunction and electron density.
Key electronic descriptors include:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom is an electron-rich site, while the area around the bromine and the attached carbon atom is relatively electron-poor, indicating a site susceptible to nucleophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govacs.org
Table 2: Calculated Electronic Properties of Tetrahydrofuran Derivatives
| Property | Description | Significance for Reactivity |
|---|---|---|
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular forces. |
| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | Affects non-covalent interactions. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. acs.org |
This table outlines typical electronic properties that are calculated to predict the chemical behavior of molecules like this compound.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful and widely used computational method in chemistry to study the mechanisms of chemical reactions. nih.govresearchgate.net By calculating the energies of reactants, products, and transition states, DFT allows for the detailed mapping of reaction pathways, providing insights into reaction rates and selectivity. nih.govacs.org
Elucidation of Stereoselective Reaction Mechanisms
This compound is a chiral building block, and its reactions often proceed with a high degree of stereoselectivity. DFT calculations are instrumental in understanding the origins of this stereocontrol. nih.govacs.org
In a typical stereoselective reaction, two or more stereoisomeric products can be formed, each via a different transition state. By calculating the energies of these competing transition states, chemists can predict which pathway is energetically favored. The pathway with the lower activation energy will proceed faster, leading to the major product. This approach allows researchers to rationalize why a particular stereoisomer is formed preferentially and to design catalysts or reaction conditions that can enhance this selectivity. nih.govacs.org For reactions involving this compound, DFT can model the approach of a nucleophile to the chiral center and evaluate the steric and electronic factors that stabilize one transition state over another.
Prediction of Spectroscopic Parameters to Aid Characterization
DFT calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). nih.govscirp.org These predicted spectra can be compared with experimental data to confirm the structure of a newly synthesized compound or to identify the specific conformers present in a sample.
This predictive capability is particularly valuable when experimental data is ambiguous or when dealing with transient species that are difficult to isolate. By calculating the expected NMR and IR spectra for different possible isomers or conformers of a reaction product, researchers can determine which theoretical structure best matches the experimental results, thus providing strong evidence for the compound's identity and stereochemistry.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum mechanical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a solution, where interactions with solvent molecules are crucial. rsc.orgosti.gov MD simulations model the movements of atoms over time by applying the principles of classical mechanics. nih.gov
MD simulations explicitly include a large number of solvent molecules, providing a dynamic picture of how the solvent structures itself around the solute, this compound. chemrxiv.org This allows for the study of:
Solvent Effects: The solvent can significantly influence reaction rates and conformational equilibria. MD simulations can reveal specific solute-solvent interactions, such as hydrogen bonding, and quantify their impact on the stability of different conformers or transition states. rsc.org
Conformational Dynamics: this compound is a flexible molecule. bohrium.com MD simulations can track the transitions between different conformations over time, revealing the pathways and energy barriers for these changes. copernicus.org This provides insight into the molecule's flexibility and the timescales of its internal motions, which can be important for its reactivity and biological interactions.
Table 4: Role of Molecular Dynamics in Studying this compound
| Aspect Studied | Simulation Details | Insights Gained |
|---|---|---|
| Solvation Shell Structure | Analysis of radial distribution functions of solvent molecules around the solute. | Understanding of how solvent molecules are organized and interact with the solute. osti.gov |
| Conformational Transitions | Monitoring of dihedral angles and ring puckering coordinates over time. | Elucidation of the pathways and frequencies of conformational changes. copernicus.org |
| Solvent-Stabilized Conformations | Comparing the relative populations of conformers in the simulation to gas-phase calculations. | Determination of how the solvent environment shifts the conformational equilibrium. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-describing features of a set of chemical compounds with their biological activity or a specific physicochemical property, such as reactivity. mdpi.com These models are built upon the principle that the structure of a molecule dictates its activity and properties. By establishing a mathematical relationship, QSAR/QSPR models can be used to predict the behavior of new or untested compounds. mdpi.comnih.gov
While specific, dedicated QSAR/QSPR studies for predicting the reactivity of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand and predict its chemical behavior. The reactivity of this compound is primarily centered around the C-Br bond of the bromomethyl group, making it susceptible to nucleophilic substitution reactions. A hypothetical QSAR/QSPR model for its reactivity would therefore focus on molecular descriptors that quantify the structural and electronic characteristics influencing this reactivity.
A QSAR/QSPR model for the reactivity of this compound and its derivatives would involve calculating a series of molecular descriptors and correlating them with an experimentally determined measure of reactivity, such as a reaction rate constant (k). The development of a robust model would depend on a training set of structurally similar compounds with known reactivity data.
Potential Molecular Descriptors for Reactivity Prediction
For a molecule like this compound, the most relevant descriptors for a reactivity QSAR/QSPR model would fall into several categories: electronic, steric, and topological. These descriptors would aim to quantify the factors that govern the accessibility and electrophilicity of the carbon atom attached to the bromine.
| Descriptor Category | Potential Descriptor | Rationale for Inclusion in a Reactivity Model |
| Electronic | Partial charge on the benzylic carbon | A more positive partial charge on the carbon attached to the bromine would indicate greater electrophilicity and a higher susceptibility to nucleophilic attack. |
| Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) | A lower E-LUMO suggests the molecule is a better electron acceptor, which would correlate with higher reactivity towards nucleophiles. | |
| Dipole Moment | This descriptor provides insight into the overall polarity of the molecule, which can influence its interaction with polar reactants and solvents. | |
| Electronegativity | Differences in electronegativity between the carbon and bromine atoms are key to the polarity of the C-Br bond and thus its reactivity. | |
| Steric | Molecular Volume/Surface Area | These descriptors account for the steric hindrance around the reactive site. Larger substituents on the tetrahydrofuran ring could decrease reactivity. |
| Sterimol Parameters | These parameters provide a more detailed description of the steric bulk of substituents, which is crucial for predicting reaction rates in sterically sensitive reactions. | |
| Topological | Connectivity Indices (e.g., Chi indices) | These indices encode information about the branching and connectivity of the molecule, which can indirectly relate to its reactivity. |
| Wiener Index | This descriptor relates to the overall shape and size of the molecule. |
Hypothetical QSAR/QSPR Model for Reactivity
A multiple linear regression (MLR) analysis could be used to build a QSAR model. A hypothetical model for a series of substituted this compound derivatives might take the following form:
log(k) = c₀ + c₁(σ*) + c₂(Eₛ) + c₃(E-LUMO)
Where:
log(k) is the logarithm of the reaction rate constant.
σ* is the Taft steric parameter for a substituent on the ring.
Eₛ is a steric descriptor.
E-LUMO is the energy of the lowest unoccupied molecular orbital.
c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
The following table presents hypothetical data to illustrate how such a model could be developed for a series of related compounds.
| Compound | Substituent (R) | log(k) (Experimental) | Partial Charge on Cα (Calculated) | E-LUMO (Calculated, eV) |
| 1 | H | -4.5 | +0.15 | -1.2 |
| 2 | 4-Methyl | -4.8 | +0.14 | -1.15 |
| 3 | 4-Fluoro | -4.1 | +0.18 | -1.5 |
| 4 | 5-Methyl | -4.6 | +0.15 | -1.22 |
| 5 | 5-Chloro | -4.2 | +0.17 | -1.45 |
By analyzing this hypothetical data, a QSAR/QSPR model could be generated to predict the reactivity of other, similar compounds without the need for extensive experimental work. The predictive power of such models is highly dependent on the quality and diversity of the training data and the appropriate selection of molecular descriptors. nih.gov
Vii. Future Directions and Emerging Research Avenues for S 3 Bromomethyl Tetrahydrofuran
Development of Novel and More Sustainable Catalytic Systems for Derivatization
A primary focus of future research will be the development of innovative and sustainable catalytic systems to transform (S)-3-(bromomethyl)tetrahydrofuran into a wider array of valuable derivatives. Current synthetic methods, while effective, often rely on stoichiometric reagents or harsh reaction conditions. The shift towards greener and more atom-economical processes is essential.
Recent advancements in catalysis offer promising avenues. For instance, metal-free catalysis, utilizing iodine reagents, has been shown to be effective for the synthesis of tetrahydrofuran (B95107) rings via C-H activation. chemistryviews.org This approach is both economically and ecologically advantageous over methods requiring toxic heavy metals. chemistryviews.org Similarly, the use of reusable heterogeneous catalysts, such as zeolites, is being explored for the synthesis of tetrahydrofuran, aiming to replace less efficient and energy-intensive industrial processes. researchgate.net The development of such catalytic systems for the specific derivatization of this compound would represent a significant step forward.
Enantioselective halofunctionalization is a powerful tool for the synthesis of chiral molecules. While methods for the enantioselective synthesis of tetrahydrofuran derivatives exist, expanding their scope and efficiency remains a key research goal. chemistryviews.org For example, a sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization has been developed for producing 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivity. chemistryviews.org
Future research could focus on adapting and refining such methodologies for the derivatization of this compound. This would involve the design of new chiral ligands and catalysts that can control the stereochemistry of reactions at the bromomethyl group or other positions on the tetrahydrofuran ring. The development of nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones to produce chiral tetrahydrofuran rings with excellent stereoselectivity and enantioselectivity highlights the potential of this approach. rsc.org
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including safety, scalability, and cost-effectiveness. Flow chemistry, a technique where reactions are run in a continuously flowing stream rather than in a batch-wise manner, offers solutions to many of these problems. fujifilm.combeilstein-journals.org
The advantages of flow chemistry include superior control over reaction parameters, enhanced safety due to smaller reaction volumes, and the potential for higher yields and selectivities. beilstein-journals.orgyoutube.com For reactions involving unstable intermediates, such as those often encountered in the synthesis and derivatization of halogenated compounds, flow chemistry is particularly well-suited. acs.org
The integration of flow chemistry with automated systems can further streamline the production of this compound and its derivatives. nih.gov Automated platforms allow for rapid reaction screening, optimization, and production, significantly reducing development time and costs. nih.gov A notable example is the use of flow conditions for the Ir-catalyzed asymmetric hydrogenation to produce gram-scale quantities of chiral tetrahydroquinoxaline derivatives with comparable yields and enantioselectivities to batch processes. rsc.org
Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by reactor size | Easily scalable by extending run time |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Mass Transfer | Can be slow and inefficient | Rapid and efficient mixing |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes at any given time |
| Process Control | More challenging to precisely control parameters | Precise control over temperature, pressure, and residence time fujifilm.com |
| Reproducibility | Can vary between batches | Highly reproducible due to consistent reaction conditions |
Exploration of this compound in Interdisciplinary Research Fields
The unique properties of this compound make it a promising candidate for applications beyond traditional organic synthesis. The tetrahydrofuran ring is a common structural motif in a wide range of biologically active natural products and pharmaceuticals. chemistryviews.orgchemistryviews.org The presence of the chiral center and the reactive bromomethyl group in this compound allows for the introduction of this key structural unit into new drug candidates.
Furthermore, the tetrahydrofuran moiety is a valuable monomer in polymer chemistry. chemistryviews.orgresearchgate.net Research into the incorporation of this compound into novel polymers could lead to materials with unique chiral properties, biodegradability, or other desirable characteristics. The exploration of this compound in fields such as materials science, chemical biology, and medicinal chemistry is a key avenue for future research.
Computational-Assisted Design of Novel Reagents and Synthetic Methodologies Based on the Chiral Tetrahydrofuran Core
Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of new molecules and the prediction of their properties and reactivity. In the context of this compound, computational methods can be employed to:
Design novel reagents: By modeling the interactions between this compound and various reactants, it is possible to design new reagents that will react with high selectivity and efficiency.
Develop new synthetic methodologies: Computational studies can help to elucidate reaction mechanisms and identify optimal reaction conditions, accelerating the development of new synthetic routes. mdpi.com For instance, computational studies can be used to analyze interactions within a prepolymerization complex to determine the most suitable template-to-monomer-to-cross-linker ratio. mdpi.com
Predict the properties of new derivatives: The physical, chemical, and biological properties of novel derivatives of this compound can be predicted using computational models, guiding synthetic efforts towards molecules with desired characteristics.
The application of computational tools, such as Density Functional Theory (DFT), can aid in evaluating the stability and formation energy of reaction intermediates and products, providing valuable insights for process optimization. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing (S)-3-(Bromomethyl)tetrahydrofuran, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodological Answer :
The synthesis often involves organocatalytic asymmetric reactions or alkylation strategies. For example, organocatalytic Michael-SN₂ reactions using chiral thiourea catalysts (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)methyl)thiourea) enable enantioselective formation of tetrahydrofuran derivatives. Reaction optimization includes:- Solvent selection : Chloroform or THF improves solubility of intermediates .
- Catalyst loading : Low catalyst concentrations (2.5 mol%) reduce costs while maintaining stereocontrol .
- Temperature control : Room-temperature reactions minimize side reactions like elimination .
- Purification : Flash chromatography (Hex/AcOEt, 3:1) followed by slow evaporation crystallization (CH₂Cl₂/iPrOH) enhances purity .
Q. What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Provides unambiguous stereochemical assignments by resolving bond angles and torsional parameters (e.g., C–C bond precision ≤0.007 Å, R factor = 0.051) .
- NMR spectroscopy : H and C NMR coupled with NOE experiments verify spatial arrangements of substituents .
- Chiral HPLC : Quantifies enantiomeric excess (e.e.) using chiral stationary phases (e.g., >98% e.e. achieved via asymmetric catalysis) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile brominated intermediates.
- Waste disposal : Segregate halogenated waste and consult professional disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can competing side reactions, such as elimination or dimerization, be minimized during the alkylation step in the synthesis of this compound?
- Methodological Answer :
Q. What strategies resolve discrepancies in stereochemical assignments between computational predictions and experimental data for this compound derivatives?
Q. How does the choice of catalyst influence enantioselectivity in asymmetric syntheses involving this compound?
- Methodological Answer :
- Chiral thiourea catalysts : Induce stereoselectivity via hydrogen-bonding interactions with nitro or carbonyl groups (e.g., achieving >95% e.e. in Michael-SN₂ reactions) .
- Metal-ligand complexes : For example, (S)-MeCBS catalysts with borane-THF enhance carbonyl reduction stereoselectivity in multi-step syntheses .
Q. What advanced purification techniques are recommended for isolating high-purity this compound from complex reaction mixtures?
Q. What role does this compound serve as a building block in pharmaceutical synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
